NC1

PTPN22 Allosteric inhibition Enzyme kinetics

Selective phosphatase tool probing requires highly characterized inhibitors. NC1 addresses the challenge of distinguishing LYP-specific effects through a validated, purely allosteric mechanism. Unlike orthosteric inhibitors, its unique dual-pocket binding restricts WPD-loop movement without competing at the conserved active site, confirmed by site-directed mutagenesis and ¹⁹F NMR. - Validated allosteric inhibitor with Ki=4.3 μM for precise mechanistic studies. - ≥1.9-fold selectivity against STEP, PTPN18, Glepp, VHR, and others. - Confirmed on-target cellular activity (20 μM) via LYP-null siRNA controls in T cells.

Molecular Formula C29H26N2O7S
Molecular Weight 546.594
CAS No. 445406-82-6
Cat. No. B609487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC1
CAS445406-82-6
SynonymsNC1;  NC-1;  NC 1
Molecular FormulaC29H26N2O7S
Molecular Weight546.594
Structural Identifiers
SMILESO=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1
InChIInChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+
InChIKeyMEYCXOYFLJPZOT-BNFGDHFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC1 Baseline Characterization for PTPN22/LYP Inhibitor Selection


NC1 is a synthetic organic small molecule (C₂₉H₂₆N₂O₇S, MW 546.59) classified as a noncompetitive allosteric inhibitor of protein tyrosine phosphatase non-receptor type 22 (PTPN22), also known as lymphoid-specific tyrosine phosphatase (LYP) [1]. It was identified through similarity searching of a commercial database for PTPN22 inhibitors [2]. Its reported Ki value against LYP is 4.3 μM . Unlike orthosteric inhibitors that target the conserved catalytic active site, NC1 binds to a distinct allosteric pocket, restricting the movement of the WPD-loop essential for phosphatase catalytic activity [1].

Why NC1 Cannot Be Replaced by Alternative LYP Inhibitors


The LYP/PTPN22 inhibitor landscape encompasses compounds with diverse binding modes (orthosteric versus allosteric), selectivity profiles, and potency ranges. Direct substitution based solely on target annotation (i.e., 'LYP inhibitor') is unreliable because the PTP family shares a highly conserved active site architecture, making orthosteric inhibitor selectivity challenging [1]. NC1 is distinguished by a validated allosteric mechanism—it simultaneously occupies a 'WPD' pocket and a second LYP-specific insert-surrounded pocket, a binding mode not shared by orthosteric inhibitors such as D34, D14, or L1 [2]. This mechanistic distinction directly impacts selectivity across phosphatase panels and cellular signaling outcomes. The quantitative evidence below establishes the specific, measurable parameters that differentiate NC1 from comparator compounds.

Quantitative Differentiation Evidence Against LYP Inhibitor Comparators


Allosteric Inhibition Mode Versus Orthosteric Inhibitors

NC1 is a noncompetitive allosteric inhibitor of PTPN22/LYP, whereas comparator compounds D34, D14 (benzofuran-2-carboxylic acid derivatives), and L1 operate via orthosteric (active-site directed) mechanisms [1]. This distinction is confirmed by noncompetitive inhibition curve analysis and phosphatase assays [1]. NC1 concurrently binds to a WPD pocket and a second pocket surrounded by an LYP-specific insert—a binding mode not shared by orthosteric inhibitors [1]. In contrast, D34 and D14 act as phosphotyrosine (pTyr) mimics targeting the conserved catalytic site [2].

PTPN22 Allosteric inhibition Enzyme kinetics

Ki Value and Potency Comparison Against D34 and D14

NC1 exhibits a Ki value of 4.3 μM against LYP , which places it in a distinct potency bracket relative to orthosteric comparators. D34 and D14 show higher intrinsic potency with Ki values of 0.93 μM and 1.34 μM, respectively—approximately 3.2-fold and 4.6-fold lower (more potent) than NC1 [1]. However, this potency differential must be interpreted in the context of their differing inhibition mechanisms: NC1's allosteric, noncompetitive binding provides a distinct mode of action that is not directly comparable to orthosteric competitive inhibition in terms of functional selectivity and resistance to substrate competition.

LYP inhibition Ki value Potency comparison

Selectivity Profile Across Phosphatase Panel

NC1 demonstrates at least 1.9-fold selectivity against a panel of protein phosphatases including STEP, PTPN18, Glepp, VHR, and the Ser/Thr phosphatases PPM1A and PP1 . Its selectivity is mechanistically derived from its binding to a second pocket surrounded by an LYP-specific insert, a feature that distinguishes it from orthosteric inhibitors [1]. As a comparator, I-C11 (IC₅₀ = 4.6 μM for LYP) displays >7-fold selectivity against a panel of PTPs including PTP1B, SHP2, HePTP, and CD45 . LYP-IN-1 exhibits selectivity over SHP1 (IC₅₀ = 5 μM) and SHP2 (IC₅₀ = 2.5 μM) [2]. The different selectivity margins reflect distinct binding mechanisms: NC1 (allosteric, LYP-specific insert pocket), I-C11 (dual orthosteric/allosteric binding), and LYP-IN-1 (orthosteric).

Phosphatase selectivity PTP panel Off-target profiling

Functional Activity in T Cell Receptor Signaling

At 20 μM, NC1 significantly augments anti-CD3 antibody-stimulated phosphorylation of ERK and LCK in Jurkat T cells . Importantly, this effect is LYP-dependent: siRNA-mediated knockdown of LYP similarly increases ERK and LCK phosphorylation, and NC1 shows no effect on CD3-induced phosphorylation in T cells lacking endogenous LYP expression . For comparison, D34 and D14 (orthosteric inhibitors) have been shown to regulate TCR signaling by specifically inhibiting LYP and suppress tumor growth in MC38 syngeneic mouse models [1]. LYP-IN-1 (15 μM) increases both basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319 in JTAg cells [2]. The allosteric mechanism of NC1, which restricts WPD-loop movement, provides a distinct pharmacological approach to enhancing T cell activation compared to active-site competition.

TCR signaling T cell activation Cellular efficacy

Structural Binding Determinants and WPD-Loop Restriction

Site-directed mutagenesis, fragment-centric topographic mapping, and molecular dynamics simulations demonstrate that NC1 concurrently binds to a WPD pocket and a second pocket surrounded by an LYP-specific insert [1]. Using a newly developed method incorporating the unnatural amino acid 2-fluorine-tyrosine and ¹⁹F NMR spectroscopy, researchers provided direct evidence that NC1 allosterically regulates LYP activity by restricting WPD-loop movement [1]. This binding mode is unique among reported LYP inhibitors; orthosteric inhibitors such as D34/D14 and LYP-IN-1 do not engage this LYP-specific insert pocket. I-C11 binds both the orthosteric site and an allosteric PTPN22-unique site (S35TKYKADK42), representing a dual binding mode distinct from NC1's allosteric-only mechanism [2].

WPD-loop Allosteric binding PTPN22 structural biology

Optimal Application Scenarios for NC1


Allosteric Mechanism Studies of LYP Regulation

NC1 is the optimal selection for experiments requiring a validated, purely allosteric inhibitor of LYP with defined structural binding determinants. Its concurrent binding to the WPD pocket and LYP-specific insert pocket—confirmed by site-directed mutagenesis and ¹⁹F NMR spectroscopy [1]—distinguishes it from orthosteric inhibitors (D34, D14, L1) and dual-site binders (I-C11). Use NC1 when the research objective is to investigate allosteric regulation of phosphatase activity without competing with endogenous phospho-substrates at the conserved active site.

T Cell Receptor Signaling with LYP-Specific Modulation

For experiments interrogating LYP-mediated TCR signaling in T cells, NC1 (20 μM) provides a validated tool with LYP-dependent functional activity confirmed by siRNA knockdown controls . The compound augments ERK and LCK phosphorylation in Jurkat T cells and shows no effect in LYP-null backgrounds, establishing its on-target cellular activity. This makes NC1 suitable for studies where distinguishing LYP-specific signaling effects from off-target phosphatase inhibition is essential .

Chemical Probe Targeting the LYP-Specific Insert Pocket

NC1 serves as a characterized chemical probe for investigating the functional role of the LYP-specific insert pocket in PTPN22 biology. The identification of this novel allosteric binding site [1] provides a foundation for structure-based design of selective LYP modulators. NC1 is appropriate for use as a reference compound in fragment-based screening, structural biology studies, or assay development targeting this specific allosteric pocket [2].

Comparative Selectivity Profiling Across Phosphatase Panels

When the research objective requires comparing allosteric versus orthosteric LYP inhibition selectivity profiles, NC1 provides a defined reference point with ≥1.9-fold selectivity against a panel including STEP, PTPN18, Glepp, VHR, PPM1A, and PP1 . Its selectivity margin can be benchmarked against orthosteric comparators such as LYP-IN-1 (with known selectivity for SHP1/SHP2) [3] or I-C11 (>7-fold selectivity against broader PTP panels) , enabling systematic evaluation of how binding mechanism influences phosphatase selectivity.

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